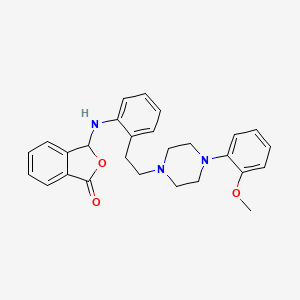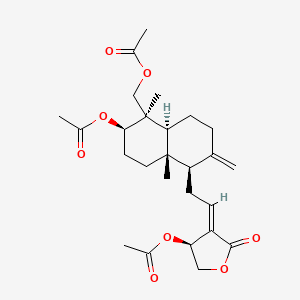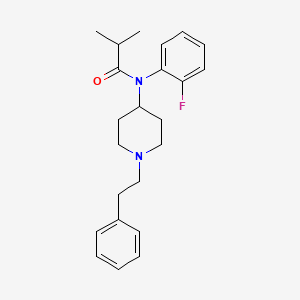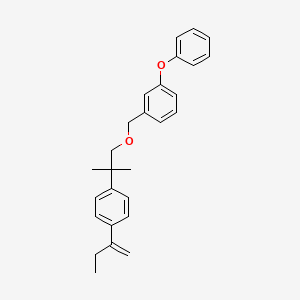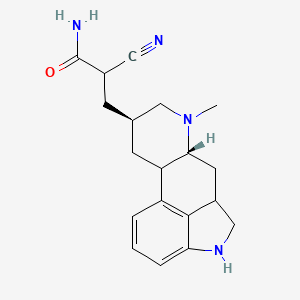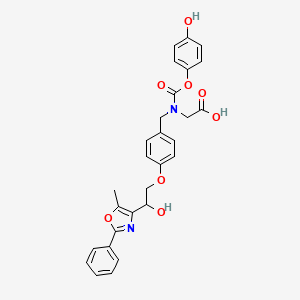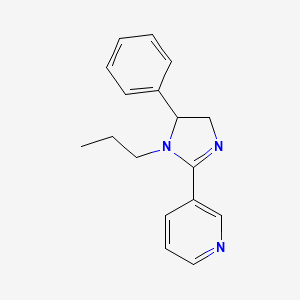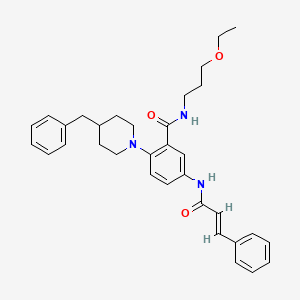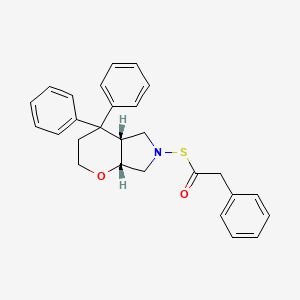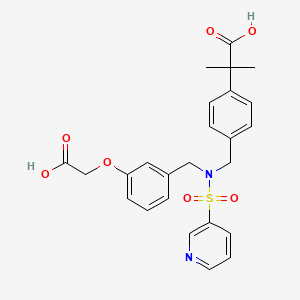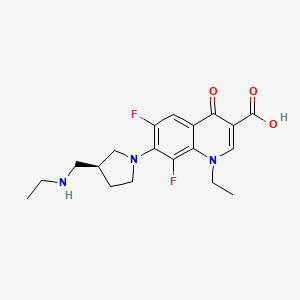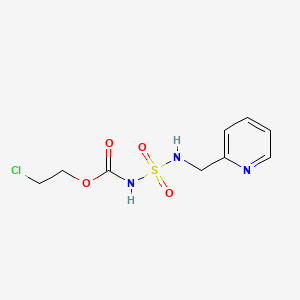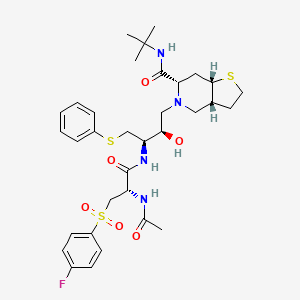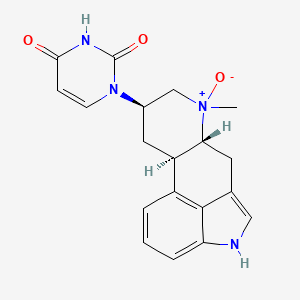
(8-beta)-1-(6-Methylergolin-8-yl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-beta)-1-(6-Methylergolin-8-yl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide is a complex organic compound that belongs to the class of ergoline derivatives Ergoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-beta)-1-(6-Methylergolin-8-yl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide typically involves multiple steps, starting from commercially available precursors. The key steps in the synthesis include:
Formation of the Ergoline Core: The ergoline core is synthesized through a series of reactions involving the condensation of appropriate starting materials, followed by cyclization and functional group modifications.
Introduction of the Pyrimidinedione Moiety: The pyrimidinedione moiety is introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the ergoline core.
Oxidation to Form the N(sup 6)-oxide: The final step involves the oxidation of the nitrogen atom at the 6th position to form the N(sup 6)-oxide. This is typically achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(8-beta)-1-(6-Methylergolin-8-yl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, leading to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can convert the N(sup 6)-oxide back to the parent amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation state derivatives, while reduction can yield the parent amine.
Scientific Research Applications
(8-beta)-1-(6-Methylergolin-8-yl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and certain types of cancer.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (8-beta)-1-(6-Methylergolin-8-yl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Ergoline Derivatives: Other ergoline derivatives, such as lysergic acid diethylamide (LSD) and ergotamine, share structural similarities with (8-beta)-1-(6-Methylergolin-8-yl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide.
Pyrimidinedione Derivatives: Compounds like 5-fluorouracil and uracil also contain the pyrimidinedione moiety.
Uniqueness
What sets this compound apart is its unique combination of the ergoline and pyrimidinedione structures, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various scientific applications.
Properties
CAS No. |
121532-43-2 |
|---|---|
Molecular Formula |
C19H20N4O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-[(6aR,9R,10aR)-7-methyl-7-oxido-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-7-ium-9-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H20N4O3/c1-23(26)10-12(22-6-5-17(24)21-19(22)25)8-14-13-3-2-4-15-18(13)11(9-20-15)7-16(14)23/h2-6,9,12,14,16,20H,7-8,10H2,1H3,(H,21,24,25)/t12-,14-,16-,23?/m1/s1 |
InChI Key |
SCIZSVSTEYOOKA-BVAWBXFDSA-N |
Isomeric SMILES |
C[N+]1(C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)N5C=CC(=O)NC5=O)[O-] |
Canonical SMILES |
C[N+]1(CC(CC2C1CC3=CNC4=CC=CC2=C34)N5C=CC(=O)NC5=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


